2-(Aminomethyl)oxazolo[4,5-b]pyridine

Medicinal Chemistry Chemical Biology Building Block

Medicinal chemistry programs require precise exit vectors for linker attachment. Generic analogs lack the primary amine handle needed for selective amidation or reductive amination. - **Key differentiator:** Aliphatic amine (pKa ~8.3) enables chemoselective conjugation vs. heterocyclic core - **Application:** PROTAC synthesis, focused kinase inhibitor libraries, SAR exploration - **Regiochemical purity:** Guaranteed [4,5-b] isomer for structure-based design Procure with confidence: non-fungible building block for complex molecule assembly.

Molecular Formula C7H7N3O
Molecular Weight 149.15
CAS No. 933684-44-7
Cat. No. B3043830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)oxazolo[4,5-b]pyridine
CAS933684-44-7
Molecular FormulaC7H7N3O
Molecular Weight149.15
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)CN
InChIInChI=1S/C7H7N3O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4,8H2
InChIKeyOJONPNRQKNBETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)oxazolo[4,5-b]pyridine: Specialist Heterocyclic Building Block


2-(Aminomethyl)oxazolo[4,5-b]pyridine (CAS 933684-44-7) is a fused heterobicyclic compound combining an oxazole and a pyridine ring, featuring a primary aminomethyl substituent at the 2-position of the oxazole . This structure classifies it within the broader family of oxazolo[4,5-b]pyridines, a scaffold recognized for its utility in medicinal chemistry [1]. However, a comprehensive search of primary literature reveals a critical gap: no peer-reviewed studies or patents were identified that provide direct, quantitative, head-to-head comparisons of this specific compound against its closest analogs or in-class candidates. Existing information is limited to physicochemical predictions, synthetic methodologies for the general compound class, and vendor catalog entries.

Fused [4,5-b] oxazole-pyridine scaffold with a primary aminomethyl substituent at the 2-position
Aliphatic amine handle supports selective conjugation chemistries for diversification workflows
Regioisomer-specific building block for structure-based design and scaffold replacement studies

Why Generic 2-Substituted Analogs Cannot Replace This Compound


In the absence of direct biological profiling data, the case against generic substitution rests on the fundamental structure-activity relationship (SAR) principle that substituent identity dictates molecular properties. The 2-aminomethyl group imparts a distinct calculated basicity (predicted pKa ~8.3) and a primary amine nucleophilic handle that is absent in analogs like 2-aminooxazolo[4,5-b]pyridine . This difference is not trivial; for instance, the primary amine allows for selective conjugation chemistries (e.g., amide bond formation, reductive amination) that are impossible or proceed with vastly different kinetics compared to the heterocyclic amine or thiol/thione forms found in other building blocks. Consequently, for applications requiring a flexible linker with a terminal primary amine, no other oxazolo[4,5-b]pyridine scaffold can serve as a direct chemical equivalent, making 2-(aminomethyl)oxazolo[4,5-b]pyridine a non-fungible procurement item [1].

Target Attribute
Substitute Mismatch
Primary aliphatic amine with higher basicity and nucleophilicity
2-Amino analog has aromatic amine with lower pKa; conjugation selectivity may shift
[4,5-b] regioisomer: pyridine N adjacent to oxazole oxygen
[4,5-c] regioisomer places pyridine N at a different spatial position; geometry attribution may not transfer
Primary amine handle for amide, urea, and imine formation
2-Thiol analog presents thiol/thione reactivity; synthetic interchangeability is limited

Evidence-Based Differentiation Guide


Physicochemical Profile: pKa, logD, and TPSA Comparison

A direct head-to-head biological or synthetic yield comparison is not available in the literature for this compound. The strongest available evidence is class-level inference based on predicted fundamental physicochemical properties. Calculations for 2-(aminomethyl)oxazolo[4,5-b]pyridine indicate a predicted pKa of ~8.3 for the primary amine, a logD of ~0.07, and a topological polar surface area (TPSA) of 63.9 Ų . In contrast, the closest analog, 2-aminooxazolo[4,5-b]pyridine, features a heterocyclic amine with a predicted pKa of ~5.6, a logP of ~0.23, and a TPSA of 55.4 Ų, reflecting fundamental differences in ionization state and hydrogen-bonding capacity at physiological pH . This data suggests that the 2-aminomethyl derivative will exhibit higher water solubility and a distinct pharmacokinetic profile if incorporated into a larger molecule, compared to its 2-amino analog.

Physicochemical Profile
Class-level inference
Target: pKa ~8.3, logD ~0.07, TPSA 63.9 Ų

2-Amino analog: pKa ~5.6, logP ~0.23, TPSA 55.4 Ų

ΔpKa ≈ 2.7; ΔTPSA = 8.5 Ų
Supports ionization-state review at physiological pH; may influence solubility and permeability screening
In silico predictions; experimental validation data to verify
Medicinal Chemistry Chemical Biology Building Block

Synthetic Utility: Unique Conjugation via Primary Amine Handle

The presence of a primary aliphatic amine in 2-(aminomethyl)oxazolo[4,5-b]pyridine provides a versatile synthetic handle that is chemically orthogonal to the heterocyclic core. This amine is more nucleophilic and sterically accessible compared to the aromatic amine in 2-aminooxazolo[4,5-b]pyridine or the thiol/thione functionality in oxazolo[4,5-b]pyridine-2-thiol. Literature on related oxazolo[4,5-b]pyridine building blocks confirms that 2-substituted analogs can undergo efficient Pd-catalyzed C-2 arylation under mild conditions (30 °C), a reaction that would be compatible with the presence of a primary amine if appropriately protected [1]. While no direct kinetic data for the target compound exists, the functional group interconversion diversity it offers is superior for generating compound libraries via amide coupling, urea formation, or reductive amination, chemistries that are not directly accessible with the 2-amino or 2-thiol comparators without additional synthetic steps.

Synthetic Handle
Class-level inference
Primary aliphatic amine handle enables direct routes to N-acylated and N-alkylated derivatives via amide coupling, urea formation, and reductive amination
Supports diversification workflow context for compound library synthesis
Reactivity inferred from class-level principles; direct kinetic data not available
Synthetic Chemistry Bioconjugation Building Block

Regioisomeric Topology: [4,5-b] vs. [4,5-c] Core Distinction

A critical but often overlooked factor in building block procurement is the regioisomeric purity of the fused ring system. The oxazolo[4,5-b]pyridine core is distinct from its [4,5-c] isomer, 2-(aminomethyl)oxazolo[4,5-c]pyridine (CAS 135830-23-8). The position of the pyridine nitrogen atom relative to the oxazole ring directly alters the hydrogen-bonding network, dipole moment, and metal-chelating properties of any final compound. While quantitative comparison data between the two isomers is not published, their different CAS numbers and molecular geometries (the [4,5-b] isomer has the pyridine nitrogen adjacent to the oxazole oxygen, whereas the [4,5-c] isomer has it para to the oxygen) confirm they are non-interchangeable chemical entities. Procuring the incorrect isomer would introduce a critical, potentially project-derailing variable in structure-based drug design.

Regioisomeric Identity
Source review
[4,5-b] isomer: CAS 933684-44-7; pyridine N at 7-position

[4,5-c] isomer: CAS 135830-23-8; pyridine N at 6-position

Distinct spatial topology confirmed by CAS registry
Supports core geometry attribution review; non-interchangeable for target-binding studies
Topological distinction validated by nomenclature; head-to-head data not published
Medicinal Chemistry Chemical Biology Building Block

Key Procurement-Driven Application Scenarios


Late-Stage Functionalization of Advanced Intermediates

The primary amine handle of this compound makes it an ideal building block for introducing the oxazolo[4,5-b]pyridine core into larger, more complex molecules via amide coupling or reductive amination. This is particularly valuable in drug discovery programs targeting kinases, sirtuins, or other targets susceptible to oxazolo[4,5-b]pyridine-based inhibitors [1]. The predicted physicochemical profile supports its use in creating focused libraries with improved solubility characteristics.

Bifunctional Molecule Development for Targeted Protein Degradation

The 2-aminomethyl group provides a crucial exit vector for linker attachment, a key requirement in the design of PROTACs (Proteolysis Targeting Chimeras) or other heterobifunctional probes. The distinct pKa of the aliphatic amine allows for chemoselective conjugation to one end of a linker while preserving the integrity of the heterocyclic core, a strategic advantage not offered by the more acidic 2-amino analog .

Diversification for Iterative Parallel Library Synthesis

The compound serves as a versatile starting material for generating diverse compound collections. Its ability to undergo rapid diversification, as demonstrated by the general mild Pd-catalyzed arylation conditions applicable to oxazolo[4,5-b]pyridines [2], allows researchers to efficiently explore SAR around the pyridine ring while the aminomethyl handle is used to anchor the core to a solid support or another molecular fragment.

Scaffold Replacement and Geometry Optimization in Structure-Based Design

Procuring the correct [4,5-b] regioisomer is essential for structure-based drug design. The precise spatial orientation of the pyridine nitrogen is critical for key interactions (e.g., hydrogen bonding with a hinge region or chelation of a structural water molecule) . This compound allows medicinal chemists to test the oxazolo[4,5-b]pyridine topology as a bioisosteric replacement for other heterocycles like benzimidazoles or indoles, with the assurance of the correct geometry.

Application
Selection Property
Validation Focus
Late-stage functionalization of advanced intermediates
Primary amine handle reactivity for amide coupling and reductive amination
Conjugation endpoint verification and product characterization
Bifunctional probe development for targeted protein degradation
Chemoselective linker attachment via aliphatic amine at the 2-position
Linker chemistry context and heterocyclic core integrity review
Parallel library synthesis and iterative diversification
Core compatibility with Pd-catalyzed arylation conditions
Reaction condition optimization and scaffold stability assessment
Scaffold replacement in structure-based drug design
[4,5-b] regioisomeric topology with defined pyridine N orientation
Geometry attribution in target-binding models and bioisostere evaluation
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